molecular formula C4H6N2O2 B12211216 1H-Imidazole, 1-hydroxy-2-methyl-, 3-oxide CAS No. 35321-47-2

1H-Imidazole, 1-hydroxy-2-methyl-, 3-oxide

Cat. No.: B12211216
CAS No.: 35321-47-2
M. Wt: 114.10 g/mol
InChI Key: FBXDYEUAOAHJME-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-hydroxy-2-methyl-, 3-oxide is a heterocyclic organic compound that features an imidazole ring with a hydroxyl group at the first position, a methyl group at the second position, and an oxide group at the third position. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-hydroxy-2-methyl-, 3-oxide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-hydroxy-2-methyl-, 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with modified functional groups.

Scientific Research Applications

1H-Imidazole, 1-hydroxy-2-methyl-, 3-oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-hydroxy-2-methyl-, 3-oxide involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit certain enzymes, disrupt cellular processes, and interact with nucleic acids. The specific pathways and targets depend on the context of its application, such as antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 2-methyl-: Similar structure but lacks the hydroxyl and oxide groups.

    1H-Imidazole, 1-hydroxy-3-methyl-: Similar structure but with the methyl group at a different position.

    1H-Imidazole, 1-hydroxy-2-ethyl-: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1H-Imidazole, 1-hydroxy-2-methyl-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

35321-47-2

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

1-hydroxy-2-methyl-3-oxidoimidazol-3-ium

InChI

InChI=1S/C4H6N2O2/c1-4-5(7)2-3-6(4)8/h2-3,7H,1H3

InChI Key

FBXDYEUAOAHJME-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=CN1O)[O-]

Origin of Product

United States

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